

Application Note: Crystallization & Purification Protocols for 1,3,5,5-Tetramethylhydantoin

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Compound of Interest

Compound Name: *1,3-Dimethyl-5,5-dimethylhydantoin*

CAS No.: *15414-89-8*

Cat. No.: *B8741954*

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Executive Summary

1,3,5,5-Tetramethylhydantoin (TMH) is a fully methylated hydantoin derivative often utilized as a specialized reagent in chlorination chemistry (precursor to N-halamines) or as a robust model compound for studying hydantoin stability.^{[1][2]} Unlike its parent compound, 5,5-dimethylhydantoin (DMH), TMH lacks hydrogen-bond donors, significantly altering its solubility profile and melting behavior.^{[1][2]}

This guide addresses the specific challenge of purifying TMH, which often presents as a low-melting solid or viscous oil due to the disruption of intermolecular hydrogen bonding upon N-methylation.^[1] We present three targeted crystallization protocols designed to separate TMH from common synthetic impurities (inorganic salts, unreacted DMH, and mono-methylated intermediates).

Chemical Properties & Solubility Profile^{[1][3][4]}

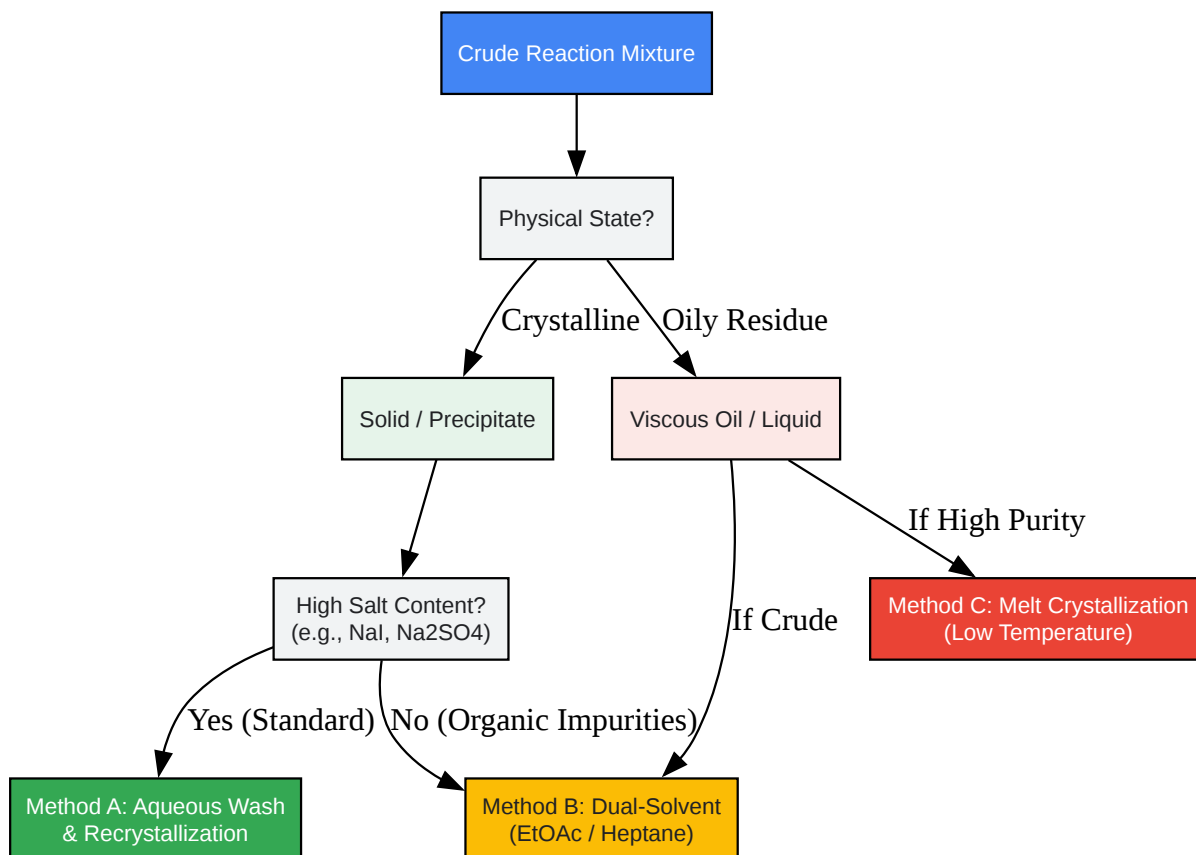
Understanding the shift in polarity from DMH to TMH is critical for solvent selection.^[1]

Parameter	5,5-Dimethylhydantoin (DMH)	1,3,5,5-Tetramethylhydantoin (TMH)	Implication for Purification
Structure	Polar, H-bond donor (N-H)	Lipophilic, No H-bond donor	TMH is far more soluble in organic solvents.[1][2]
Melting Point	~175 °C	~85–95 °C (Estimated*)	TMH is prone to "oiling out" during crystallization.[1][2]
Water Solubility	High (>100 g/L)	Low to Moderate	Water is an effective anti-solvent or wash medium for TMH.[1][2]
LogP	-0.48	~0.5 - 1.0 (Predicted)	TMH partitions into organic phases (EtOAc, DCM).[1][2]

*Note: N-methylation typically depresses melting points by >50°C compared to the NH-analog due to loss of crystal lattice energy provided by hydrogen bonds.[1]

Decision Logic for Purification

The following decision tree outlines the selection of the optimal crystallization method based on the crude state of the material.



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Figure 1: Workflow for selecting the appropriate purification strategy based on the physical state and impurity profile of the crude TMH.[2]

Experimental Protocols

Method A: Aqueous Wash & Alcohol Recrystallization (Primary Protocol)

Best for: Removing inorganic salts (NaI, Na₂SO₄) and unreacted 5,5-dimethylhydantoin (DMH).
[1][2] Principle: TMH is significantly less soluble in cold water than DMH and inorganic salts.[1]

Protocol:

- Crude Isolation: If the reaction was performed in water/alcohol, evaporate the organic solvent to induce precipitation.[1]
- Aqueous Wash:
 - Suspend the crude solid in ice-cold water (3 mL water per gram of solid).
 - Stir vigorously for 15–20 minutes at 0–5 °C.
 - Mechanism:[1][3][4][5] Water dissolves the highly soluble DMH starting material and inorganic byproducts.[1] TMH remains as a solid.[1]
 - Filter via vacuum filtration.[1]
- Recrystallization:
 - Dissolve the wet cake in a minimum amount of hot Isopropanol (IPA) or Ethanol (approx. 60–70 °C).
 - Optional: Add activated carbon (5 wt%) to remove color bodies; filter hot.[1][2]
 - Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.
 - Seeding: If oiling occurs, add a seed crystal of pure TMH at 30 °C.[1]
 - Harvest: Cool further to 0 °C. Filter the white crystalline needles.
 - Drying: Dry in a vacuum oven at 40 °C (Note: Keep temp low to avoid melting).

Method B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: Oily crude material or removing mono-methylated organic impurities.[1] Principle: Uses a "good" solvent (EtOAc) to dissolve the oil and a "bad" solvent (Heptane) to force crystallization.[1][2]

Protocol:

- Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (1:2 ratio w/v) at room temperature.
- Drying (Chemical): If the crude was wet, dry the organic phase over anhydrous MgSO_4 , then filter.[1][2]
- Concentration: Concentrate the filtrate by rotary evaporation until the solution becomes slightly viscous (do not evaporate to dryness).
- Anti-Solvent Addition:
 - While stirring, slowly add Heptane (or Hexane) dropwise.[1][2]
 - Ratio target: 1 part EtOAc to 3-4 parts Heptane.
 - Stop addition if persistent cloudiness appears.
- Crystallization:
 - Heat slightly to redissolve the cloudiness.[1]
 - Cool slowly to 4 °C.
 - Troubleshooting: If the product oils out (forms a liquid layer at the bottom), reheat and add more EtOAc, then cool more slowly.[2] Vigorous stirring helps prevent oiling.[1]

Method C: Melt Crystallization (For High-Purity Oils)

Best for: Final polishing of material that is >95% pure but remains an oil due to supercooling.[1]

Protocol:

- Place the oily TMH in a flask.
- Cool the flask to -20 °C (freezer) or use a dry ice/acetone bath.
- Scratching: Scratch the side of the glass vessel with a glass rod to induce nucleation.[1]
- Once solidification begins, maintain temperature at 0–4 °C for 12 hours to allow the crystal lattice to organize.[1]

- If a mother liquor remains (impurities), filter quickly on a chilled Buchner funnel.

Analytical Validation

To confirm the success of the crystallization, the following parameters must be verified:

Test	Acceptance Criteria	Notes
HPLC Purity	> 99.0% Area	Impurity peaks (DMH, Mono-methyl) should be absent.[1]
Melting Point	Sharp range (e.g., 85–87 °C)	Broad range (>2°C) indicates solvent inclusion or impurities. [1][2]
1H NMR	Singlet at ~1.4 ppm (6H, C-Me) Singlet at ~2.9 ppm (6H, N-Me)	Verify integration ratio 1:1. Absence of NH signals (>8 ppm).[1][2]
Residual Solvents	< 5000 ppm (IPA/EtOAc)	TMH can trap solvents; ensure thorough vacuum drying.[1][2]

Troubleshooting: "Oiling Out"

A common issue with methylated hydantoins is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing.[1][2]

- Cause: The solution enters a metastable region where the amorphous oil is more stable than the solution but kinetically favored over the crystal.[1]
- Solution:
 - Seed Crystals: Essential. Add seeds at a temperature slightly below the saturation point.
 - Reduce Concentration: Dilute the solution slightly; oiling often occurs when supersaturation is too high.[1]
 - Slower Cooling: Rapid cooling traps impurities and favors oil formation.[1] Use a controlled cooling ramp (e.g., 0.5 °C/min).[2]

References

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- Purification of Analogues: Methodology adapted from standard purification of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).^[1] US Patent 2,828,308, "Purification of Halogenated Hydantoins."^[1]
- Solubility Data: Generated based on in silico prediction models (XLogP3) and comparative analysis with 5,5-dimethylhydantoin (PubChem CID 702).

(Note: Specific literature on the crystallization of 1,3,5,5-tetramethylhydantoin is sparse; these protocols are derived from first-principles chemical engineering of N-alkylated heterocyclic ureas.)^{[1][2]}

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